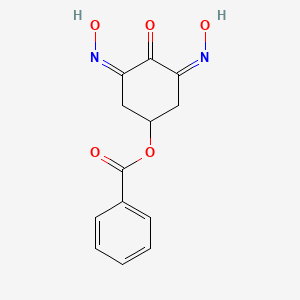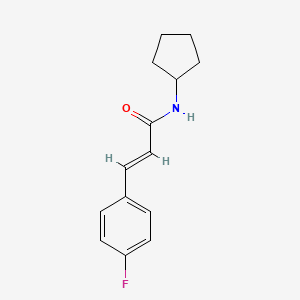
N-cyclopentyl-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-3-(4-fluorophenyl)acrylamide, also known as CPFA, is a chemical compound that has been studied for its potential applications in scientific research. CPFA is a member of the acrylamide family of compounds, which are known for their ability to interact with biological molecules and affect cellular processes. In
科学研究应用
N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer biology. In neuroscience, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of a type of ion channel called TRPV1, which is involved in pain perception. N-cyclopentyl-3-(4-fluorophenyl)acrylamide has also been shown to modulate the activity of glutamate receptors, which are important for learning and memory. In cancer biology, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast and prostate cancer.
作用机制
The mechanism of action of N-cyclopentyl-3-(4-fluorophenyl)acrylamide is not fully understood, but it is thought to involve the modulation of ion channels and receptors in cells. N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to bind to the TRPV1 channel and inhibit its activity, which may contribute to its analgesic effects. N-cyclopentyl-3-(4-fluorophenyl)acrylamide has also been shown to modulate the activity of glutamate receptors, which may contribute to its effects on learning and memory. In cancer cells, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of enzymes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In neurons, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to reduce the activity of TRPV1 channels and modulate the activity of glutamate receptors, which may contribute to its analgesic and cognitive effects. In cancer cells, N-cyclopentyl-3-(4-fluorophenyl)acrylamide has been shown to inhibit the activity of enzymes that are involved in cell growth and proliferation, which may contribute to its anti-cancer effects.
实验室实验的优点和局限性
N-cyclopentyl-3-(4-fluorophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to interact with a range of biological molecules. However, N-cyclopentyl-3-(4-fluorophenyl)acrylamide also has limitations, including its potential toxicity and the need for careful handling and disposal. In addition, N-cyclopentyl-3-(4-fluorophenyl)acrylamide may have off-target effects on other ion channels and receptors, which can complicate experimental results.
未来方向
There are several future directions for research on N-cyclopentyl-3-(4-fluorophenyl)acrylamide, including the development of more selective and potent analogs, the exploration of its effects on other ion channels and receptors, and the investigation of its potential therapeutic applications in pain management and cancer treatment. In addition, further studies are needed to fully understand the mechanism of action of N-cyclopentyl-3-(4-fluorophenyl)acrylamide and its effects on different cell types and physiological systems.
合成方法
The synthesis of N-cyclopentyl-3-(4-fluorophenyl)acrylamide involves the reaction of cyclopentylamine with 4-fluorobenzaldehyde, followed by the addition of acryloyl chloride. This reaction results in the formation of N-cyclopentyl-3-(4-fluorophenyl)acrylamide as a white solid, which can be purified using column chromatography. The purity and yield of N-cyclopentyl-3-(4-fluorophenyl)acrylamide can be optimized by altering reaction conditions such as temperature, solvent, and catalyst.
属性
IUPAC Name |
(E)-N-cyclopentyl-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-12-8-5-11(6-9-12)7-10-14(17)16-13-3-1-2-4-13/h5-10,13H,1-4H2,(H,16,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUJJHXCXXVJAF-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



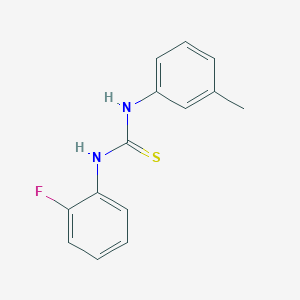

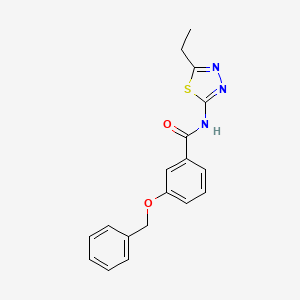
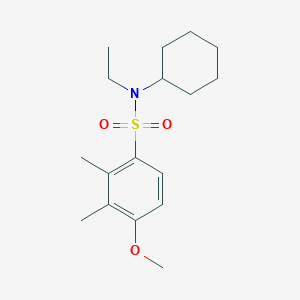
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)
![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)
